4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid

Description

Nomenclature and Classification

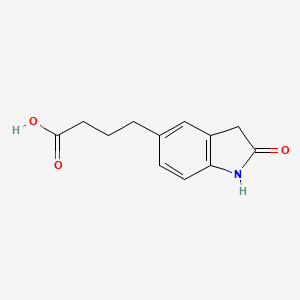

The compound 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid (IUPAC name: 4-(2-oxo-1,3-dihydroindol-5-yl)butanoic acid) belongs to the class of indole derivatives fused with a carboxylic acid moiety. Its systematic name reflects the substitution pattern: a butanoic acid chain attached to the fifth position of a 2-oxoindoline scaffold. Alternative synonyms include:

Classified as an organic heterocyclic compound, it combines features of indole alkaloids (due to the 2,3-dihydro-1H-indole core) and short-chain fatty acids (butanoic acid). The indole moiety places it within the broader category of nitrogen-containing heterocycles, which are pharmacologically significant due to their bioisosteric properties.

Molecular Structure and Conformational Analysis

The molecular structure (C₁₂H₁₃NO₃; MW: 219.24 g/mol) comprises:

- A planar 2-oxoindoline ring (positions 1–7), featuring a lactam group at C2.

- A four-carbon butanoic acid chain (C8–C11) substituted at C5 of the indole core.

Key Structural Features:

- Tautomerism : The lactam (2-oxo) group enables keto-enol tautomerism, similar to isatin derivatives. The lactam form dominates in solid-state configurations, while the lactim form may transiently exist in solution.

- Conformational Flexibility : The butanoic acid chain adopts staggered conformations, with rotational freedom around C5–C8 and C8–C9 bonds. Density functional theory (DFT) studies on analogous compounds suggest that extended conformers minimize steric clashes between the indole ring and carboxyl group.

- Hydrogen Bonding : The carboxyl (-COOH) and lactam (-NH-C=O) groups participate in intramolecular H-bonding, stabilizing specific conformers.

Structural Identifiers and Database Representations

The compound is cataloged across major chemical databases with the following identifiers:

| Database | Identifier | Link |

|---|---|---|

| PubChem | CID 28744234 | Link |

| ChEMBL | CHEMBL3452880 | Link |

| CAS Registry | 1042520-06-8 | Link |

| ChemSpider | 21306483 | Link |

The SMILES string C1C2=C(C=CC(=C2)CCCC(=O)O)NC1=O and InChIKey AKRKNRCNQNYUSB-UHFFFAOYSA-N uniquely encode its connectivity and stereochemistry.

Electronic Structure and Orbital Analysis

Natural Bond Orbital (NBO) analysis of related indole derivatives reveals:

- π-Conjugation : Delocalization of π-electrons across the indole ring and lactam group enhances stability. The C2=O group withdraws electron density, polarizing the ring.

- HOMO-LUMO Gap : Computational studies predict a HOMO localized on the indole π-system and a LUMO on the lactam carbonyl, yielding an energy gap of ~4.2 eV. This suggests moderate reactivity toward electrophiles.

- Charge Distribution : Mulliken charges indicate negative polarity at the carbonyl oxygen (-0.42 e) and positive polarity at the indolic nitrogen (+0.18 e), facilitating dipole-dipole interactions.

Stereochemical Considerations

The compound lacks chiral centers but exhibits axial chirality due to restricted rotation about the C5–C8 bond in certain conformers. Key stereochemical observations include:

- Atropisomerism : Steric hindrance between the indole ring and butanoic acid chain may lead to enantiomeric forms, though interconversion barriers are low (~10 kcal/mol).

- Cisoid vs. Transoid Conformers : The relative orientation of the carboxyl group and lactam ring influences hydrogen-bonding networks. Transoid conformers dominate in polar solvents.

Properties

IUPAC Name |

4-(2-oxo-1,3-dihydroindol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-9-6-8(2-1-3-12(15)16)4-5-10(9)13-11/h4-6H,1-3,7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRKNRCNQNYUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CCCC(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

- Methodology: Condensation of phenylhydrazines with ketones or aldehydes under acidic conditions, followed by cyclization to form the indole ring.

- Application: Suitable for synthesizing substituted indoles with various functional groups at specific positions.

- Advantages: High regioselectivity and yields; adaptable for functionalized indoles.

Isatin-Based Routes

- Methodology: Condensation of isatin derivatives with amino acids or their derivatives, followed by cyclization.

- Application: Efficient for indole derivatives bearing keto functionalities at specific positions, such as the 2-oxo group.

- Research Findings: Studies indicate that indole-2,3-dione derivatives can be cyclized with suitable nucleophiles to yield indole compounds with keto groups at the 2-position.

Functionalization at the 5-Position of Indole

The key to synthesizing 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid is introducing the butanoic acid chain at the 5-position of the indole ring.

Electrophilic Substitution

- Method: Directed electrophilic substitution at the 5-position using halogenation (e.g., bromination or chlorination), followed by nucleophilic substitution with butanoic acid derivatives.

- Research Data: Bromination at the 5-position of indole is well-documented, enabling subsequent substitution with carboxylate groups.

Cross-Coupling Reactions

- Method: Suzuki or Heck coupling reactions utilizing halogenated indoles and butanoic acid derivatives with suitable leaving groups.

- Application: Allows for the formation of C-C bonds at the 5-position, attaching the butanoic acid chain directly.

- Research Findings: Suzuki coupling of 5-bromoindole derivatives with boronic acids bearing the butanoic acid chain has been demonstrated as an efficient route.

Assembly of the Complete Molecule

The overall synthesis involves:

- Step 1: Synthesis of the indole core via Fischer or isatin-based methods.

- Step 2: Functionalization at the 5-position through halogenation and subsequent coupling or substitution with butanoic acid derivatives.

- Step 3: Oxidation at the 2-position to introduce the keto group.

- Step 4: Final purification and characterization.

Representative Data Table of Preparation Methods

Research Findings and Notes

- The synthesis of indole derivatives with keto functionalities at the 2-position is well-documented, with oxidation being a common route.

- Functionalization at the 5-position via halogenation and subsequent coupling offers a flexible approach to attaching the butanoic acid chain.

- Cross-coupling reactions, especially Suzuki coupling, provide high efficiency and regioselectivity, making them preferred in complex molecule synthesis.

- Patent literature indicates that modifications of these methods can be tailored for pharmaceutical-grade compounds, emphasizing purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The carbonyl group in the indole ring can be reduced to form corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indole-3-ethanol derivatives.

Scientific Research Applications

4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to a range of biological effects. For example, it can bind to DNA and proteins, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid and related analogs:

Key Observations:

Structural Variations: Core Heterocycle: Replacement of indole with benzimidazole (e.g., buzolic acid) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity . Substituent Position: Positional isomers (e.g., 3-yl vs. 5-yl substitution) significantly affect molecular interactions. For example, 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid may exhibit distinct receptor-binding profiles compared to the 5-yl analog .

Physicochemical Properties: Molecular Weight: Ranges from 219.24 (parent compound) to 345.74 (chlorinated benzodioxole analog), influencing bioavailability and permeability . Melting Points: Analogs with rigid substituents (e.g., sulfonamide) exhibit higher melting points (e.g., 135–152°C for benzoxazolinone derivatives) , suggesting increased crystallinity.

Synthetic Methods :

- Microwave-assisted synthesis (e.g., for imide derivatives) achieves high yields (90%) and rapid reaction times , while traditional chromatography is used for natural product isolation .

Safety and Toxicity: Compounds like 4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic acid are classified for acute oral toxicity (Category 4) and skin irritation (Category 2) , whereas benzimidazole derivatives (e.g., buzolic acid) are explored for anti-inflammatory uses with lower reported toxicity .

Biological Relevance :

- The indole scaffold’s versatility enables interactions with enzymes (e.g., kinases) and receptors (e.g., serotonin receptors). Sulfonamide-modified analogs may exhibit improved pharmacokinetic profiles due to enhanced stability .

Biological Activity

4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid, also known as 4-oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid, is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₁NO₄

- Molecular Weight : 233.22 g/mol

- CAS Number : 31765840

Pharmacological Activities

Research indicates that 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with mitotic processes. For instance, it has been shown to affect the clustering of centrosomes in cancer cells, leading to multipolar spindle formation and subsequent cell death .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in cancer cell survival, particularly HSET (KIFC1), which is crucial for the proper segregation of chromosomes during cell division .

- Neuroprotective Effects : Some studies have indicated that derivatives of this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that treatment with 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid resulted in a dose-dependent increase in cell death rates. The mechanism was linked to the induction of multipolar spindles due to disrupted centrosome clustering .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that modifications to the indole moiety significantly influenced the compound's potency against HSET. For example, compounds with specific substitutions on the indole ring exhibited enhanced binding affinity and selectivity for HSET over other kinesins like Eg5 .

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic routes for 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid?

Methodological Answer:

A common approach involves condensation reactions using acetic acid as a solvent and catalyst. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or aminothiazole precursors in acetic acid, followed by sodium acetate-mediated cyclization, yields the target compound. Post-reaction purification via recrystallization (e.g., using acetic acid or DMF/acetic acid mixtures) is critical to isolate the product .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Based on its structural analogs (e.g., 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid), this compound likely poses hazards including oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Recommended precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Conducting reactions in a fume hood to avoid inhalation.

- Immediate washing with water upon skin contact and medical consultation if ingested .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Discrepancies in NMR, MS, or IR data often arise from tautomerism or impurities. To address this:

- Perform multi-nuclear NMR (e.g., , , ) to confirm tautomeric forms.

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline derivatives are available).

- Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Advanced: What strategies can optimize the compound’s bioactivity through structural modification?

Methodological Answer:

Modify functional groups to enhance target binding or solubility:

- Indole ring substitutions : Introduce electron-withdrawing groups (e.g., -F, -Cl) to improve metabolic stability (see fluorophenyl analogs in ).

- Carboxylic acid derivatization : Convert to esters or amides to probe bioavailability.

- Side-chain elongation : Attach heterocyclic moieties (e.g., thiazole, imidazole) via methods in and to explore SAR .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use acetic acid or DMF/acetic acid mixtures to remove unreacted starting materials (common in indole-derived syntheses) .

- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar impurities.

- HPLC : For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How to design experiments to study metabolic pathways of this compound?

Methodological Answer:

- Radiolabeling : Incorporate at the carboxylic acid group to track metabolic fate via scintillation counting.

- In vitro assays : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- LC-MS/MS : Profile metabolites with high-resolution mass spectrometers (e.g., Q-TOF) and compare fragmentation patterns with reference libraries .

Basic: What analytical methods ensure purity assessment?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% as per ).

- Melting point analysis : Compare experimental values (e.g., 62–64°C for analogs in ) with literature data.

- TLC : Monitor reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines) .

Advanced: How can computational methods predict reactivity or interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes in cancer pathways).

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction intermediates (e.g., keto-enol tautomerism).

- MD simulations : Analyze stability in biological membranes using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.